![molecular formula C10H10Cl2N2O2 B2373512 2-[1-(3,4-二氯苯基)亚乙基]-1-肼基甲酸甲酯 CAS No. 337924-73-9](/img/structure/B2373512.png)
2-[1-(3,4-二氯苯基)亚乙基]-1-肼基甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound with significant potential in various scientific and industrial applications. This compound features a dichlorophenyl group attached to an ethylidene moiety, which is further connected to a hydrazinecarboxylate group. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting hydrazone is then methylated using methyl iodide to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
作用机制
The mechanism by which Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 2-[1-(2,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate
Methyl 2-[1-(3,4-dichlorophenyl)propylidene]-1-hydrazinecarboxylate
Methyl 2-[1-(3,4-dichlorophenyl)butylidene]-1-hydrazinecarboxylate
Uniqueness: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate stands out due to its specific dichlorophenyl group and ethylidene moiety, which confer unique chemical and biological properties compared to its similar counterparts.
属性
IUPAC Name |
methyl N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15)/b13-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXGUXUENZYOA-AWNIVKPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
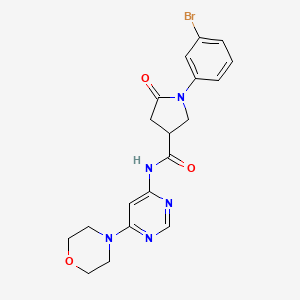
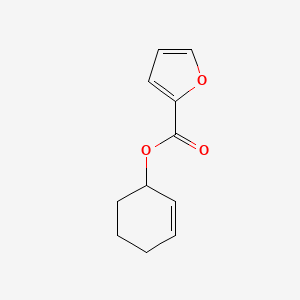
![N-(2-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2373434.png)
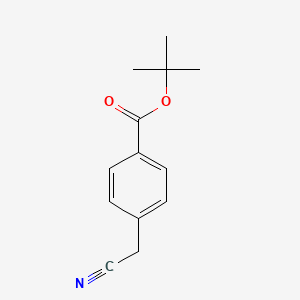
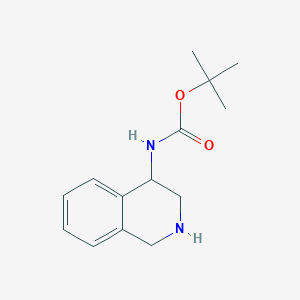
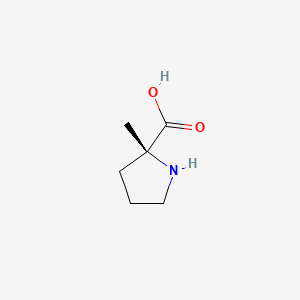
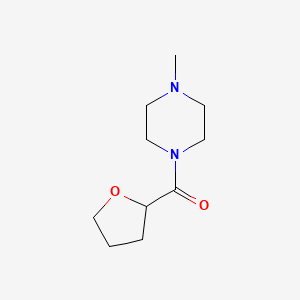
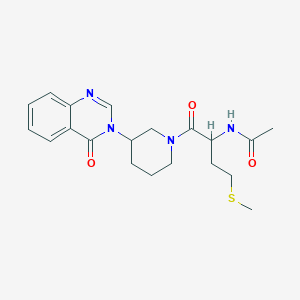
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)
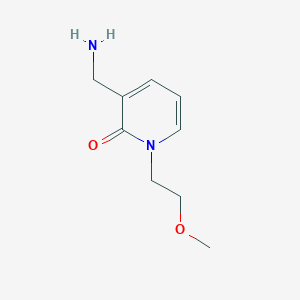
![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)
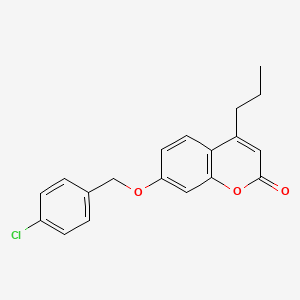
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
